molecular formula C15H16N4O4S B2410838 1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide CAS No. 321341-07-5

1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide

Cat. No.: B2410838
CAS No.: 321341-07-5
M. Wt: 348.38
InChI Key: NLQRSTGECHGKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c20-14(18-15(21)17-12-4-2-1-3-5-12)11-8-16-19(9-11)13-6-7-24(22,23)10-13/h1-5,8-9,13H,6-7,10H2,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQRSTGECHGKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrazole ring and the introduction of the dioxothiolan moiety. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization.

Key Synthetic Steps

  • Formation of the Pyrazole Ring : The pyrazole structure is typically synthesized through the condensation of hydrazines with appropriate carbonyl compounds.
  • Introduction of Dioxothiolan : This step often involves the reaction of thioketones with oxidizing agents to form the dioxothiolan structure.
  • Carbamoylation : The final step involves the introduction of a phenylcarbamate group through acylation reactions.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing chemical shifts and coupling constants.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.
  • Infrared Spectroscopy (IR) : Identifies functional groups within the compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiolane structures have shown efficacy against various bacterial strains, including resistant strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL
This compoundP. aeruginosa8 μg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed:

  • IC50 Value : 15 μM after 48 hours of exposure.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

Insecticidal Activity

Another area of interest is the compound's potential as an insecticide. Research has indicated that similar compounds can effectively target pests such as Aedes aegypti, which is a vector for several viral diseases.

Table 2: Insecticidal Activity Data

CompoundTarget InsectLC50 (μM)LC90 (μM)
Compound CAedes aegypti28.9 ± 5.6162.7 ± 26.2
This compoundAnopheles gambiaeTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.